![molecular formula C10H11BrO B6338954 3-[(2-Bromophenyl)methyl]oxetane CAS No. 1823939-89-4](/img/structure/B6338954.png)
3-[(2-Bromophenyl)methyl]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Bromophenyl)methyl]oxetane” is a chemical compound that falls under the category of oxetanes . Oxetanes are four-membered heterocyclic compounds containing an oxygen atom . They have gained significant interest in medicinal chemistry due to their attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Synthesis Analysis
The synthesis of oxetanes often involves the ring-opening of epoxides followed by ring closure . For example, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .Chemical Reactions Analysis
Oxetanes are known to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Oxetanes, including “3-[(2-Bromophenyl)methyl]oxetane”, have been studied for their unique synthesis and reactivity . They can be accessed through various methods, such as epoxide opening with Trimethyloxosulfonium Ylide . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Medicinal Chemistry
Oxetanes have found significant applications in medicinal chemistry . They are considered potential pharmacophores with a significant spectrum of biological activities . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .
Antineoplastic Activity
Oxetane-containing compounds (OCC), including “3-[(2-Bromophenyl)methyl]oxetane”, have shown antineoplastic activity . This makes them potential candidates for cancer treatment research.
Antiviral Activity
OCC have also demonstrated antiviral activity, particularly against arbovirus . This suggests potential applications in the development of antiviral drugs.
Antifungal Activity
In addition to their antiviral properties, OCC have shown antifungal activity . This indicates their potential use in the treatment of fungal infections.
Angiogenesis Stimulator
OCC have been found to stimulate angiogenesis with confidence from 81 to 99% . This suggests their potential use in promoting the formation of new blood vessels, which could be beneficial in wound healing and the treatment of certain cardiovascular conditions.
Zukünftige Richtungen
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This suggests that “3-[(2-Bromophenyl)methyl]oxetane” and similar compounds could have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research could focus on exploring these possibilities further.
Wirkmechanismus
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are known precursors to various heterocycles .
Mode of Action
For instance, they can undergo ring opening with trimethyloxosulfonium ylide to form other compounds .
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, leading to the formation of different compounds .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
Oxetanes are known to undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines, including some valuable oxazoline-based bidentate ligands .
Action Environment
The properties of oxetanes can be influenced by various factors, such as temperature and the presence of other compounds .
Eigenschaften
IUPAC Name |
3-[(2-bromophenyl)methyl]oxetane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWNIBEGNYWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzyl)oxetane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

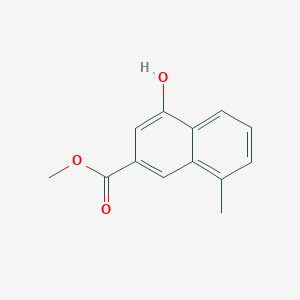
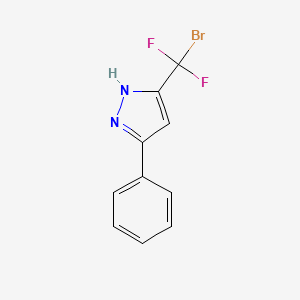

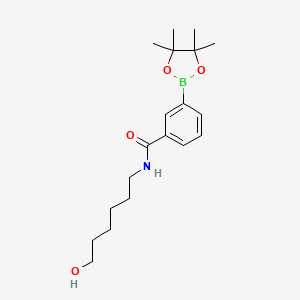
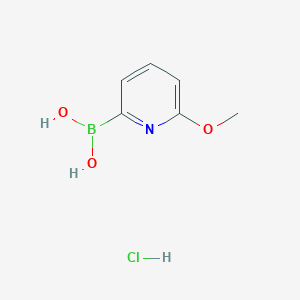
![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
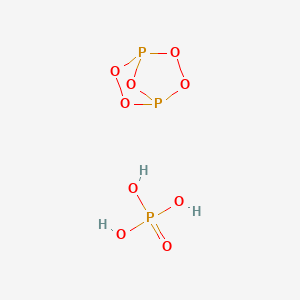
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
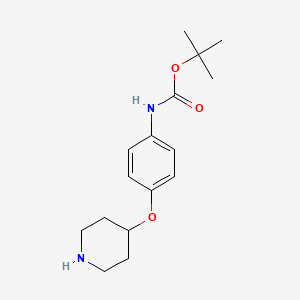
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)
